1-Bromo-3-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene
Description
1-Bromo-3-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound featuring a bromine substituent at position 3 and a sulfanylmethyl group linked to a 3-chloro-4-fluorophenyl moiety. This structure combines electron-withdrawing halogens (Br, Cl, F) and a thioether (-S-CH2-) group, conferring unique reactivity and physicochemical properties. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where halogenated aromatics are critical for bioactivity .
Properties
IUPAC Name |
4-[(3-bromophenyl)methylsulfanyl]-2-chloro-1-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClFS/c14-10-3-1-2-9(6-10)8-17-11-4-5-13(16)12(15)7-11/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRNEIVUUYQXAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClFS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and efficient reaction conditions to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It is commonly used in coupling reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Employed in Suzuki–Miyaura coupling.
Nucleophiles: Utilized in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
1-Bromo-3-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and molecular interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene involves its participation in various chemical reactions. The compound interacts with molecular targets through its halogen and sulfanylmethyl groups, facilitating the formation of new chemical bonds. The pathways involved depend on the specific reaction and conditions employed .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Variations
1-Bromo-2-[[(3-chloro-4-fluorophenyl)thio]methyl]-4-fluorobenzene
- Structure : Bromine at position 2, fluorine at position 4, and the sulfanylmethyl group at position 2.
- Key Differences: The shifted bromine and additional fluorine alter electronic effects.
- Applications : Likely used in medicinal chemistry for its dual halogenation, which may improve binding to hydrophobic enzyme pockets.
1-Bromo-4-[(3-fluorophenyl)sulfanylmethyl]benzene
- Structure : Bromine at position 4, sulfanylmethyl group linked to a 3-fluorophenyl ring.
- The absence of chlorine may also reduce toxicity .
1-Bromo-3-(phenylsulfanylmethyl)benzene
Functional Group Variations
1-Bromo-3-(trifluoromethanesulfonyl)benzene (4d)
- Structure : Trifluoromethanesulfonyl (-SO2CF3) group instead of sulfanylmethyl.
- Key Differences : The sulfonyl group is strongly electron-withdrawing, increasing acidity of adjacent protons and enhancing stability under acidic conditions. This contrasts with the thioether’s moderate electron-donating nature in the target compound .
1-Bromo-3-(methylsulfonyl)benzene
Physicochemical Properties
Notes:
- Halogens (Br, Cl, F) increase molecular weight and density.
- Trifluoromethoxy derivatives exhibit higher volatility (lower boiling point) compared to sulfanylmethyl analogs .
Biological Activity
1-Bromo-3-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is an organic compound characterized by its complex molecular structure, which includes a bromine atom, a sulfur atom, and a chloro-fluorophenyl group attached to a benzene ring. The molecular formula for this compound is C13H10BrClF2S, with a molecular weight of approximately 331.63 g/mol. This compound's unique combination of functional groups makes it a versatile molecule in various chemical applications, particularly in organic synthesis and medicinal chemistry.
The presence of halogen atoms (bromine, chlorine, fluorine) and the sulfanylmethyl group in this compound enhances its reactivity and potential biological activities. These functional groups are known to influence the compound's interaction with biological targets such as enzymes and receptors.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties. Preliminary studies suggest that this compound may possess antibacterial activity against various pathogens. For instance, compounds containing sulfanyl groups have been reported to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory effects | |
| Escherichia coli | Inhibitory effects |
Anti-inflammatory Effects
The potential anti-inflammatory properties of this compound are also under investigation. Compounds with similar halogenated structures have shown the ability to modulate inflammatory pathways, suggesting that this compound may interact with inflammatory mediators.
Anticancer Activity
Initial studies indicate that this compound may exhibit anticancer properties. Research on structurally related compounds has demonstrated that they can induce apoptosis in cancer cell lines, including Hela (cervical cancer) and A549 (lung cancer) cells. The specific mechanisms by which this compound exerts its anticancer effects remain to be elucidated.
The mechanism of action for this compound involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is required to elucidate the specific pathways involved.
Case Studies
A recent study explored the biological activity of several halogenated compounds similar to this compound. The study found that these compounds exhibited varying degrees of antimicrobial and anticancer activities, highlighting the importance of structural features in determining biological efficacy.
Study Highlights:
- Objective: Evaluate the biological activities of halogenated benzene derivatives.
- Methods: In vitro assays against bacterial strains and cancer cell lines.
- Findings: Several derivatives showed promising activity, supporting further investigation into their therapeutic potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
